

# Application Notes and Protocols for Reactions Involving Octamylamine Sulfamate

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## Compound of Interest

Compound Name: Octamylamine sulfamate

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## Introduction

**Octamylamine sulfamate** is a chemical compound of interest in medicinal chemistry and drug development due to the versatile biological activities associated with the sulfamate functional group. Sulfamate derivatives have been investigated for a range of therapeutic applications, acting as inhibitors for various enzymes.[1] This document provides detailed experimental protocols for the synthesis, purification, and characterization of N-octylsulfamate, commonly referred to as **octamylamine sulfamate**. The procedures outlined are based on established methods for the synthesis of N-alkyl sulfamates and are intended to serve as a comprehensive guide for researchers.

## Synthesis of Octamylamine Sulfamate

The synthesis of **octamylamine sulfamate** can be achieved through the reaction of octylamine with a suitable sulfating agent, such as the sulfur trioxide pyridine complex. This method is widely used for the sulfamation of primary amines.[2] The reaction proceeds by the nucleophilic attack of the amine on the sulfur trioxide, leading to the formation of the corresponding sulfamate salt.

## Experimental Protocol: Synthesis of Octamylamine Sulfamate

## Materials:

- Octylamine (C<sub>8</sub>H<sub>19</sub>N)
- Sulfur trioxide pyridine complex (SO<sub>3</sub>·py)
- Anhydrous Pyridine
- Anhydrous Dichloromethane (DCM)
- Sodium Bicarbonate (NaHCO<sub>3</sub>), saturated aqueous solution
- Magnesium Sulfate (MgSO<sub>4</sub>), anhydrous
- Hydrochloric Acid (HCl), 1 M aqueous solution
- Deionized Water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

## Procedure:

- In a clean, dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve octylamine (1.0 eq) in anhydrous dichloromethane (50 mL).
- Cool the solution to 0 °C using an ice bath while stirring.
- In a separate flask, dissolve the sulfur trioxide pyridine complex (1.2 eq) in anhydrous pyridine (20 mL).

- Slowly add the sulfur trioxide pyridine solution to the stirred octylamine solution at 0 °C over a period of 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (octylamine) is consumed.
- Upon completion, quench the reaction by the slow addition of deionized water (50 mL).
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO<sub>3</sub> solution (2 x 50 mL), and brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **octamylamine sulfamate**.

## Purification of Octamylamine Sulfamate

The crude product can be purified by recrystallization or column chromatography to obtain the pure **octamylamine sulfamate**.

## Experimental Protocol: Recrystallization

Materials:

- Crude **Octamylamine Sulfamate**
- Ethanol
- Deionized Water
- Erlenmeyer flask

- Hot plate
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- Dissolve the crude **octamylamine sulfamate** in a minimal amount of hot ethanol in an Erlenmeyer flask.
- If any insoluble impurities remain, perform a hot filtration.
- Slowly add deionized water to the hot ethanolic solution until the first sign of persistent cloudiness is observed.
- Allow the solution to cool slowly to room temperature, during which crystals of pure **octamylamine sulfamate** should form.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol-water mixture.
- Dry the purified crystals under vacuum to a constant weight.

## Characterization of Octamylamine Sulfamate

The structure and purity of the synthesized **octamylamine sulfamate** can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy.

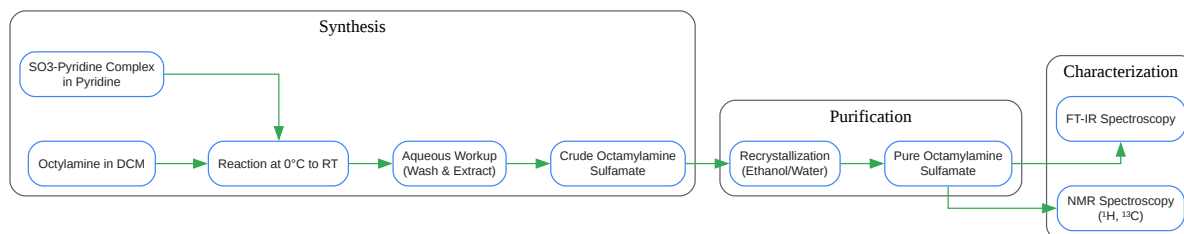
## Data Presentation

| Parameter   | Expected Value   |
|---|--|
| Physical Appearance                               | White crystalline solid  |
| Molecular Formula                                 | C <sub>8</sub> H <sub>19</sub> NO <sub>3</sub> S   |
| Molecular Weight                                  | 209.31 g/mol   |
| Expected Yield                                    | 75-85%   |
| Melting Point                                     | (To be determined experimentally)  |
| <sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )  | δ (ppm): ~3.1 (t, 2H, -CH <sub>2</sub> -NH-), ~1.6 (quint, 2H, -CH <sub>2</sub> -CH <sub>2</sub> -NH-), ~1.3 (m, 10H, -(CH <sub>2</sub> ) <sub>5</sub> -), 0.88 (t, 3H, -CH <sub>3</sub> ) |
| <sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> ) | δ (ppm): ~45 (-CH <sub>2</sub> -NH-), ~32, ~30, ~29, ~27, ~23 (alkyl chain carbons), ~14 (-CH <sub>3</sub> )   |
| FT-IR (KBr)                                       | ν (cm <sup>-1</sup> ): ~3300 (N-H stretch), ~2920, ~2850 (C-H stretch), ~1350 (S=O asymmetric stretch), ~1170 (S=O symmetric stretch), ~1050 (S-N stretch)                                 |

Note: The NMR chemical shifts are estimates based on data for similar N-alkylsulfonamides and may vary slightly.

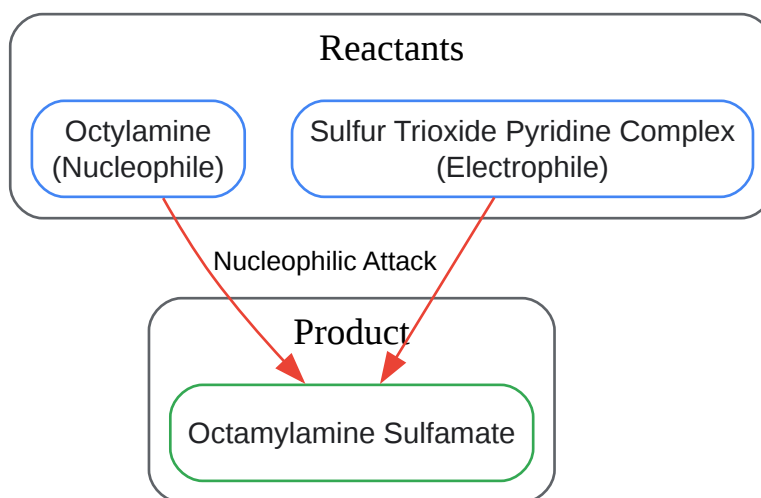
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes described in these application notes.



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*Experimental workflow for **Octamylamine Sulfamate**.*



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*Simplified reaction scheme.*

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## References

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